molecular formula C20H13N3O5 B2662751 N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide CAS No. 851411-29-5

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide

Cat. No.: B2662751
CAS No.: 851411-29-5
M. Wt: 375.34
InChI Key: YHBWVFAHGGXKDI-UHFFFAOYSA-N
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Description

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a chromeno[4,3-b]pyridine core, a heterocyclic framework known for its diverse biological activities, which is functionalized with a 2-nitrobenzamide group . This structure classifies it as a benzanilide derivative, a motif frequently recognized as a "privileged structure" in drug discovery due to its ability to bind to a variety of biological targets and exhibit a wide range of activities . The integration of the chromeno-pyridine system, which combines coumarin and pyridine pharmacophores, with the benzanilide core makes this compound a valuable scaffold for the synthesis and exploration of novel bioactive molecules . Researchers can utilize this compound as a key building block in the development of potential therapeutic agents. Its structure allows for further chemical modifications, enabling the study of structure-activity relationships (SAR). The nitro group on the benzamide ring, in particular, offers a synthetic handle for further derivatization, for example, through reduction to an aniline, facilitating the creation of a diverse library of compounds for biological screening . While specific biological data for this exact compound is not available, closely related analogs with different carboxamide substituents have been investigated for various pharmacological activities, suggesting its potential utility in similar research pathways . This product is intended for research and development purposes only in a laboratory setting. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5/c1-11-10-16(22-19(24)12-6-2-4-8-14(12)23(26)27)21-18-13-7-3-5-9-15(13)28-20(25)17(11)18/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBWVFAHGGXKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide can be achieved through various synthetic routes. One efficient method involves a one-pot synthesis under catalyst-free conditions. This method typically involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines in an ethanol-water mixture . The reaction is carried out at elevated temperatures, usually around 80°C, and yields the desired product in high efficiency. This environmentally friendly approach avoids the use of traditional recrystallization and chromatographic purification methods.

Chemical Reactions Analysis

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while oxidation can lead to the formation of nitroso or nitro derivatives .

Scientific Research Applications

Anticancer Activity

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide has shown promising anticancer properties. Studies indicate that derivatives of similar chromenopyridine compounds exhibit high antiproliferative activities against various human tumor cell lines. For instance, certain derivatives were found to disrupt microtubule formation and induce G2/M cell cycle arrest in melanoma cells, demonstrating potential as anticancer agents .

Antibacterial Properties

The compound's structure suggests potential antibacterial activity. It may inhibit specific bacterial enzymes involved in metabolic processes, leading to antibacterial effects. Research into similar compounds has highlighted their ability to modulate inflammatory pathways, which could complement their antibacterial properties by reducing infection-related inflammation.

Anti-inflammatory Effects

This compound may also serve as an anti-inflammatory agent by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. This mechanism could be beneficial for developing treatments for chronic inflammatory diseases .

Development of New Materials

Due to its unique chemical properties, this compound can be utilized in the synthesis of new materials such as polymers or coatings. The compound's stability and reactivity make it a suitable candidate for creating advanced materials with specific functional properties.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated microtubule disruption and G2/M arrest in melanoma cells with high antiproliferative activity.
Study 2Antibacterial PropertiesHighlighted potential inhibition of bacterial enzymes leading to antibacterial effects.
Study 3Anti-inflammatory EffectsShowed inhibition of COX and LOX enzymes, suggesting applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are crucial for cell proliferation and survival . By binding to these enzymes, the compound can disrupt their normal function, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its antibacterial and antifungal activities are attributed to its ability to interfere with the synthesis of essential cellular components in microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, the compound is compared with structurally related derivatives (Table 1). Key differences lie in substituents, heterocyclic frameworks, and functional groups, which influence drug-likeness and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide (Target) Chromeno[4,3-b]pyridine 2-nitrobenzamide, 4-methyl, 5-ketone ~409.41* Electron-withdrawing nitro group; fused bicyclic system with pyridine
2-(Dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide Chromeno[4,3-b]pyridine Dibutylamino-acetamide 395.50 Bulky alkyl chain enhances lipophilicity; lacks nitro group
N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-4-nitrobenzamide Chromeno[4,3-d]pyrimidine 4-nitrobenzamide 348.31 Pyrimidine instead of pyridine; nitro at para-position
4-(2,5-Dioxopyrrolidin-1-yl)-N-(chromeno-pyridin-2-yl)benzamide Chromeno[4,3-b]pyridine Pyrrolidine-dione-benzamide 427.40 Polar pyrrolidinone group; higher molecular weight impacts bioavailability

*Molecular weight calculated from (C24H17N3O5).

Key Findings

Core Heterocycle Variations: The target compound’s chromeno[4,3-b]pyridine core differs from the chromeno[4,3-d]pyrimidine in . Pyrimidine introduces additional nitrogen atoms, altering electronic density and hydrogen-bonding capacity, which may affect binding to biological targets . In contrast, the compound in retains the chromeno[4,3-b]pyridine core but replaces the nitrobenzamide with a dibutylamino-acetamide group, significantly increasing lipophilicity (logP ~3.5 estimated) .

Synthetic Accessibility: The one-step synthesis of chromeno-pyrimidine derivatives () using p-toluenesulfonic acid catalysis suggests that the target compound could be synthesized via analogous methods, though starting materials (e.g., 4-methyl-5-oxo-chromeno-pyridine) may require tailored optimization .

Drug-Likeness: Computational studies on chromeno-pyrimidines () indicate favorable oral bioavailability (Bioavailability Score >0.55) due to balanced hydrophobicity and molecular size. The target compound’s nitro group may reduce metabolic stability compared to non-nitro derivatives .

Biological Activity

N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide is a synthetic compound belonging to the class of chromeno-pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities , including anticancer , anti-inflammatory , and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H14N2O3C_{20}H_{14}N_{2}O_{3}. The compound features a complex arrangement of functional groups, including a nitro group and a chromene structure fused with a pyridine ring, which contribute to its reactivity and biological activity.

Structural Formula

\text{N 4 methyl 5 oxo 5H chromeno 4 3 b pyridin 2 yl}-2-nitrobenzamide}

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The presence of the nitro group is believed to enhance the compound's ability to induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study demonstrated that derivatives of nitrobenzamide showed promising results in inhibiting the proliferation of cancer cells, with IC50 values in the micromolar range against breast and colon cancer cell lines .

2. Anti-inflammatory Properties

The compound has been shown to inhibit several inflammatory mediators, such as COX-2 and IL-1β. This activity suggests potential applications in treating inflammatory diseases.

Research Findings

A recent study highlighted that nitro compounds could modulate inflammatory pathways by inhibiting enzymes involved in the synthesis of pro-inflammatory mediators .

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. The mechanism is thought to involve the reduction of the nitro group, leading to the formation of reactive intermediates that damage bacterial DNA.

Nitro compounds are known to produce toxic intermediates upon reduction, which can bind covalently to DNA and result in cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation.
  • DNA Interaction : The formation of reactive intermediates allows for interaction with DNA, leading to cytotoxic effects.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and inflammation.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
2-(4-Methylphenyl)-5H-chromeno[4,3-b]pyridineChromeno-pyridineAnti-inflammatory
5-(4-Hydroxyphenyl)-5H-chromeno[4,3-b]pyridineChromeno-pyridineAntioxidant
1-Amino-6-methylchromeno[4,3-b]pyridineChromeno-pyridineNeuroprotective

This table illustrates how related compounds share structural similarities while exhibiting diverse biological activities.

Q & A

Q. What experimental designs are recommended for translating in vitro anti-inflammatory activity to in vivo models?

  • Methodological Answer :
  • Rodent models : Use carrageenan-induced paw edema (acute) or collagen-induced arthritis (chronic) to assess dose-dependent efficacy (e.g., 10–50 mg/kg oral dosing) .
  • Pharmacokinetics : Measure plasma concentrations via LC-MS/MS to correlate exposure with cytokine suppression (AUC₀–24h > 500 ng·h/mL for efficacy) .

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